molecular formula C10H8BrNO2S B2881348 Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate CAS No. 1823548-53-3

Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate

Cat. No. B2881348
CAS RN: 1823548-53-3
M. Wt: 286.14
InChI Key: QOOQRSRXALOFDX-UHFFFAOYSA-N
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Description

Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1823548-53-3 . It has a molecular weight of 286.15 . The IUPAC name for this compound is ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is 1S/C10H8BrNO2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Functionalization

Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is a versatile intermediate in organic synthesis, enabling the creation of highly functionalized compounds through various catalytic and reaction processes. For instance, it has been utilized in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. This showcases its role in generating complex molecular architectures from relatively simple starting materials (Zhu et al., 2003).

Antitumor Properties

Beyond its utility in synthesis, derivatives of ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate have demonstrated significant biological activities, particularly in the context of antitumor properties. Compounds synthesized from this chemical scaffold have been evaluated for their growth inhibitory activity against various human tumor cell lines. The structure-activity relationship studies have identified derivatives with promising efficacy, highlighting the potential of ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate derivatives in medicinal chemistry and oncology research (Queiroz et al., 2011).

Novel Heterocyclic Compounds

Furthermore, ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate serves as a precursor in the synthesis of novel heterocyclic compounds. Through innovative synthetic routes, researchers have been able to construct complex structures such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, which are of interest for their photophysical properties and potential applications in material science and drug development. These studies demonstrate the compound's utility in enabling the exploration of new chemical spaces (Ghaedi et al., 2015).

properties

IUPAC Name

ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOQRSRXALOFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate

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